molecular formula C22H26F3N3O B11443896 6-[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane

6-[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane

Cat. No.: B11443896
M. Wt: 405.5 g/mol
InChI Key: QTODJWROFYDYQA-UHFFFAOYSA-N
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Description

6-[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3,3-trimethyl-6-azabicyclo[321]octane is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine core, which is then functionalized with the methoxyphenyl and trifluoromethyl groups. The final step involves the formation of the azabicyclo[3.2.1]octane ring system under specific reaction conditions, such as the use of strong bases and high temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

6-[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 6-[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in various physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane is unique due to its azabicyclo[3.2.1]octane ring system, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H26F3N3O

Molecular Weight

405.5 g/mol

IUPAC Name

6-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane

InChI

InChI=1S/C22H26F3N3O/c1-20(2)10-14-11-21(3,12-20)13-28(14)19-26-16(9-18(27-19)22(23,24)25)15-7-5-6-8-17(15)29-4/h5-9,14H,10-13H2,1-4H3

InChI Key

QTODJWROFYDYQA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CC(C1)(CN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4OC)C)C

Origin of Product

United States

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